molecular formula C17H13NO3 B12355885 5-phenacyloxy-5H-isoquinolin-1-one

5-phenacyloxy-5H-isoquinolin-1-one

Katalognummer: B12355885
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: MSJXRDXARIBRMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenacyloxy-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenacyloxy-5H-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. One common method is the [4 + 2] annulation reaction, where benzamide derivatives react with alkynes in the presence of a catalyst to form the isoquinolone ring . Another approach involves the cyclocondensation of benzamides with functionalized arenes under oxidative conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of water as a solvent and catalyst-free processes are also being explored to make the production more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-phenacyloxy-5H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .

Wissenschaftliche Forschungsanwendungen

5-phenacyloxy-5H-isoquinolin-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-phenacyloxy-5H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, isoquinoline derivatives are known to inhibit poly-(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-phenacyloxy-5H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenacyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

5-phenacyloxy-5H-isoquinolin-1-one

InChI

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10,16H,11H2

InChI-Schlüssel

MSJXRDXARIBRMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC2C=CC=C3C2=CC=NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.